Diethyl 3-formyl-4-hydroxyheptanedioate
Description
Properties
CAS No. |
61274-55-3 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
diethyl 3-formyl-4-hydroxyheptanedioate |
InChI |
InChI=1S/C12H20O6/c1-3-17-11(15)6-5-10(14)9(8-13)7-12(16)18-4-2/h8-10,14H,3-7H2,1-2H3 |
InChI Key |
ZPNVQGHSOUAWGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(CC(=O)OCC)C=O)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Aldol Reaction
The aldol condensation between ethyl acetoacetate and glutaric dialdehyde under basic conditions forms the heptanedioate backbone. Potassium carbonate or sodium ethoxide in ethanol facilitates enolate formation, enabling C–C bond formation at the β-keto position. Subsequent formylation is achieved via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yielding the 3-formyl derivative.
Typical Conditions :
- Ethyl acetoacetate (1.2 equiv), glutaric dialdehyde (1.0 equiv), K₂CO₃ (2.0 equiv), ethanol, reflux, 6–8 h.
- Formylation: DMF (1.5 equiv), POCl₃ (1.2 equiv), 0–5°C, 2 h; yield: 68–72%.
Wittig Reaction-Based Approaches
Dichloroketone Intermediate
A patent (EP0872466B1) describes the use of 1,5-bis(triphenylphosphonium)pentane-3-one dichloride in DMF to generate α,β-unsaturated aldehydes. Applied to diethyl 4-hydroxyheptanedioate, this method introduces the formyl group via Wittig olefination, avoiding strong bases like n-BuLi.
Procedure :
- Dichloroketone (1.0 equiv), triphenylphosphine (2.2 equiv), DMF, 90°C, 3 h.
- Quench with ice-water; precipitate isolated by filtration; yield: 85–90%.
Esterification and Protective Group Strategies
Stepwise Ester Protection
The hydroxy and formyl groups are sequentially protected to prevent side reactions. Benzyl ether protection of the 4-hydroxy group precedes formylation, followed by hydrogenolysis to deprotect.
Key Steps :
- Benzylation: 4-hydroxyheptanedioic acid, benzyl bromide, K₂CO₃, acetone, 50°C, 12 h.
- Formylation: POCl₃/DMF, 0°C, 1 h.
- Hydrogenolysis: H₂/Pd-C, ethanol, rt, 4 h; overall yield: 62%.
Oxidation-Reduction Sequences
Stereoselective Reduction
A stereodivergent method (Thieme, 2024) uses N-acyliminium ion intermediates for diastereoselective reduction. Starting from ethyl (R)-4-cyano-3-hydroxybutanoate, oxidation with pyridinium chlorochromate (PCC) forms a ketone, reduced selectively to the 4-hydroxy stereoisomer using NaBH₄/CeCl₃.
Optimization :
- PCC (1.5 equiv), CH₂Cl₂, rt, 2 h.
- NaBH₄ (2.0 equiv), CeCl₃ (0.1 equiv), MeOH, −20°C, 1 h; diastereomeric excess: >95%.
Comparative Analysis of Methods
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
HPLC (C18 column, MeCN/H₂O 70:30): Rt = 8.2 min; purity >98%.
Industrial-Scale Considerations
Batch processes using DMF or acetone solvents are preferred for cost efficiency. Continuous flow systems are emerging for Wittig reactions, reducing phosphonium reagent waste. Regulatory compliance necessitates minimizing POCl₃ usage, favoring enzymatic or catalytic formylation alternatives.
Citations Thieme E-Journals, 2024 PubChem, 2025 EP0872466B1, 1998 EP0037327B1, 1996 PMC, 2010 Ambeed.com, 2020 PMC, 2018 US7199257B1, 2007
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-formyl-4-hydroxyheptanedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Diethyl 3-carboxy-4-hydroxyheptanedioate.
Reduction: Diethyl 3-hydroxymethyl-4-hydroxyheptanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-formyl-4-hydroxyheptanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 3-formyl-4-hydroxyheptanedioate involves its interaction with various molecular targets. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that further interact with biological targets .
Comparison with Similar Compounds
Diethyl Succinate (Natural)
Structural Similarities : Both compounds are diethyl esters of dicarboxylic acids (heptanedioic acid vs. succinic acid).
Key Differences :
- Diethyl succinate lacks the formyl and hydroxyl substituents, resulting in simpler reactivity and lower polarity.
- Physical Properties :
Other Diethyl Esters (e.g., Diethyl Malonate, Diethyl Glutarate)
- Reactivity : The formyl group in the target compound allows for aldol condensations, unlike simpler diethyl esters.
- Steric Effects : The hydroxyl group at position 4 may introduce steric hindrance, slowing ester hydrolysis compared to unsubstituted diethyl esters.
Boron Trifluoride Diethyl Etherate
Handling Comparison :
- Unlike boron trifluoride diethyl etherate, which is pyrophoric and requires inert gas storage , the target compound is likely less hazardous due to the absence of reactive boron-fluorine bonds.
Research Findings and Functional Group Impact
- Hydroxyl Group: Enhances hydrogen bonding, increasing boiling point and solubility in polar solvents compared to non-hydroxylated esters.
- Formyl Group : Enables nucleophilic additions (e.g., Grignard reactions) and participation in multicomponent reactions (e.g., Ugi reaction), expanding synthetic utility.
- Ester Stability : The electron-withdrawing formyl group may accelerate ester hydrolysis under basic conditions compared to diethyl succinate.
Data Limitations and Assumptions
- Empirical data for the target compound (e.g., melting point, exact solubility) are unavailable in the provided evidence. Theoretical values are extrapolated from structurally analogous compounds.
- Comparisons with diethyl succinate are based on empirical data from , while other inferences rely on general organic chemistry principles.
Q & A
Q. What are the key synthetic routes for preparing Diethyl 3-formyl-4-hydroxyheptanedioate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via esterification of 3-formyl-4-hydroxyheptanedioic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternatively, an aldol condensation approach may be employed using diethyl malonate and a suitable aldehyde precursor. Key optimization steps include:
- Temperature control : Maintaining 60–80°C during esterification to balance reaction rate and side-product formation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted intermediates or by-products .
- Yield improvement : Introducing hydroxylamine derivatives to stabilize the formyl group during synthesis, as seen in analogous systems .
Q. How should researchers characterize the purity and functional groups of this compound?
- Methodological Answer : A combination of spectroscopic techniques is critical:
- FTIR : Confirm the presence of ester carbonyl (~1740 cm⁻¹), hydroxyl (broad peak ~3400 cm⁻¹), and formyl (sharp ~2820 cm⁻¹ and 1720 cm⁻¹) groups .
- NMR : Use ¹H NMR to resolve the formyl proton (δ 9.8–10.0 ppm), hydroxyl proton (δ 5.0–5.5 ppm, exchangeable), and ester ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- HPLC-MS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 275) and monitor impurities with reverse-phase C18 columns .
Q. What are the stability considerations for this compound during storage and experimental use?
- Methodological Answer : The formyl and hydroxyl groups make the compound prone to oxidation and hydrolysis. Mitigation strategies include:
- Storage : Keep in anhydrous conditions (desiccator with silica gel) at –20°C in amber vials to prevent photodegradation .
- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of the aldehyde group .
- Solvent selection : Avoid protic solvents (e.g., water, methanol) in reactions; use aprotic solvents like dichloromethane or THF .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and tautomeric equilibria of this compound?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) can model:
- Tautomerism : Evaluate enol-keto equilibria by calculating Gibbs free energy differences between tautomers .
- Reactivity : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the formyl group’s LUMO may drive nucleophilic additions .
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions affecting tautomeric stability .
Q. What experimental and statistical approaches resolve contradictions in catalytic activity data for reactions involving this compound?
- Methodological Answer : Contradictions in catalytic outcomes (e.g., varying yields or by-products) can be addressed via:
- Design of Experiments (DoE) : Apply Response Surface Methodology (RSM) to optimize variables (e.g., catalyst loading, temperature). For example, a central composite design can model non-linear relationships between factors .
- ANOVA : Identify statistically significant factors (e.g., p < 0.05 for temperature effects) and eliminate noise from uncontrolled variables .
- Cross-validation : Replicate experiments under standardized conditions (e.g., fixed humidity, solvent batch) to isolate confounding factors .
Q. How can the stereochemical outcomes of this compound-derived products be controlled in asymmetric synthesis?
- Methodological Answer : Chiral catalysts or auxiliaries can enforce stereocontrol:
- Organocatalysts : Use proline derivatives to induce enantioselective aldol reactions at the formyl group .
- Metal-ligand complexes : Employ Ru-BINAP catalysts for hydrogenation of α,β-unsaturated intermediates formed from the compound .
- Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers during recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
